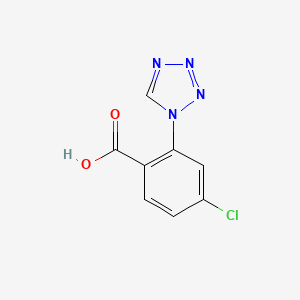

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Description

Chemical and Structural Context of Tetrazole-Substituted Benzoic Acids

Tetrazole-substituted benzoic acids are a class of organic compounds that feature both a tetrazole ring and a benzoic acid group. The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which contributes to its unique electronic and steric properties. It is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the properties of a carboxylic acid in biological systems. lifechemicals.comphmethods.net This bioisosteric relationship is a key reason for the extensive investigation of tetrazole derivatives in drug discovery.

Significance of Tetrazole Derivatives in Contemporary Medicinal Chemistry

Tetrazole derivatives have emerged as a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. sphinxsai.comeurekaselect.com The tetrazole moiety is found in several marketed drugs, highlighting its importance in pharmaceutical development. lifechemicals.com These compounds have been investigated for a wide range of therapeutic applications, including:

Antihypertensive agents: Some of the most well-known tetrazole-containing drugs are angiotensin II receptor blockers like losartan and candesartan, which are used to treat high blood pressure. lifechemicals.comsphinxsai.com

Anti-inflammatory and Analgesic agents: Research has shown that certain tetrazole derivatives exhibit anti-inflammatory and analgesic properties. sphinxsai.comnih.gov

Antimicrobial and Antifungal agents: Many tetrazole derivatives have been synthesized and evaluated for their activity against various bacteria and fungi. sphinxsai.comnih.gov

Anticancer agents: The tetrazole scaffold is also being explored for the development of new anticancer drugs. sphinxsai.comeurekaselect.com

Anticonvulsant activity: Some tetrazole derivatives have shown promise as anticonvulsant agents. nih.gov

The versatility of the tetrazole ring allows it to interact with various biological targets, making it a valuable pharmacophore in drug design. sphinxsai.com

Research Trajectory and Future Prospects for 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid

While the broader class of tetrazole derivatives is well-studied, the specific research trajectory for this compound is still evolving. Research on similar substituted benzoic acid derivatives suggests potential applications in pharmaceuticals and materials science. nbinno.com The unique substitution pattern of this compound may lead to novel pharmacological activities or material properties.

Future research will likely focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its analogs will be crucial for further investigation.

Biological Screening: Comprehensive screening of the compound for various biological activities, including those mentioned in the previous section, will help to identify its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its biological activity will provide valuable insights for the design of more potent and selective compounds.

Materials Science Applications: The potential of this compound as a building block for novel polymers, metal-organic frameworks (MOFs), or other advanced materials is an area ripe for exploration. chemimpex.com

The continued exploration of this compound and related compounds holds promise for the discovery of new therapeutic agents and functional materials.

Properties

IUPAC Name |

4-chloro-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHKEJFZXGUNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 1h Tetrazol 1 Yl Benzoic Acid

Synthetic Routes to 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid

The creation of the this compound structure is a multi-step process that requires careful construction of the tetrazole ring onto a pre-existing substituted benzoic acid core.

Multi-step Reaction Sequences for the Benzoic Acid-Tetrazole Core Construction

The most common and established synthetic route to N-substituted tetrazoles from anilines involves a one-pot reaction that efficiently constructs the tetrazole ring. This methodology is directly applicable to the synthesis of this compound, starting from 2-amino-4-chlorobenzoic acid.

The key transformation involves the reaction of the primary amino group of 2-amino-4-chlorobenzoic acid with triethyl orthoformate and sodium azide (B81097). This reaction proceeds through a probable mechanism where the amine first reacts with triethyl orthoformate to form an intermediate imidate, which then undergoes cyclization with sodium azide to yield the stable 1-substituted tetrazole ring. Acetic acid is often used as a solvent and catalyst for this type of transformation. researchgate.netmdpi.com

A plausible multi-step reaction sequence is outlined below:

Starting Material : The synthesis begins with the commercially available compound, 2-amino-4-chlorobenzoic acid. nih.gov

Tetrazole Formation : The starting material is subjected to a cyclization reaction. It is treated with triethyl orthoformate and an azide source, typically sodium azide, in a suitable solvent like acetic acid. The mixture is heated to facilitate the reaction, leading to the formation of the tetrazole ring attached to the benzene (B151609) core at the 2-position. researchgate.netmdpi.com

Work-up and Isolation : After the reaction is complete, the product is isolated through standard procedures, which may include cooling, precipitation, filtration, and washing, to yield the final this compound product.

This sequence represents a convergent and efficient method for constructing the desired benzoic acid-tetrazole core.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the tetrazole synthesis can be influenced by several factors. Optimization studies for similar [2+3] cycloaddition reactions focus on key parameters to maximize product formation and minimize side reactions.

| Parameter | Condition | Rationale |

| Catalyst | Lewis acids (e.g., Zinc Chloride, Copper(II) complexes) | Catalysts can activate the nitrile or imidate intermediate, accelerating the cycloaddition with the azide anion and often leading to higher yields under milder conditions. researchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or Acetic Acid | The choice of solvent can affect the solubility of reagents and the reaction rate. Acetic acid can also serve as a proton source to facilitate the reaction. mdpi.comontosight.ai |

| Temperature | Elevated temperatures (reflux) or Microwave irradiation | Increased temperature typically accelerates the reaction rate. Microwave heating can dramatically reduce reaction times compared to conventional heating. researchgate.net |

| Stoichiometry | Near-equimolar amounts or slight excess of azide/orthoformate | Precise control of reagent ratios is crucial to ensure complete conversion of the starting material and to avoid purification challenges from unreacted reagents. |

By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve optimal yields and purity.

Advanced Synthetic Approaches Applicable to Similar Scaffolds

Modern synthetic chemistry offers powerful techniques that can be applied to the synthesis of tetrazole-containing scaffolds, offering advantages in terms of speed, efficiency, safety, and scalability.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic rings like tetrazoles. researchgate.net

Key Advantages:

Rapid Heating : Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes.

Improved Yields : The high-speed reactions can minimize the formation of byproducts, often resulting in cleaner reaction profiles and higher isolated yields.

Enhanced Reproducibility : Precise control over temperature and pressure within a sealed microwave reactor leads to highly reproducible results.

For the synthesis of tetrazoles, microwave activation of the reaction between a nitrile (or an in-situ formed imidate) and sodium azide has been shown to be highly effective, making it a directly applicable advanced method for producing scaffolds like this compound. researchgate.net

Continuous flow chemistry is an emerging technology that offers significant advantages for the large-scale synthesis of chemical compounds, particularly for reactions involving hazardous reagents like azides.

Key Advantages:

Enhanced Safety : In a flow reactor, only small quantities of reagents are reacting at any given moment, which drastically minimizes the risks associated with potentially explosive intermediates or the accumulation of hazardous hydrazoic acid.

Scalability : Production can be easily scaled up by running the reactor for longer periods or by using parallel reactor lines, avoiding the challenges of scaling up traditional batch reactions.

Precise Control : Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield.

The synthesis of 5-substituted tetrazoles has been successfully demonstrated in continuous-flow microreactors, highlighting this approach as a safe, efficient, and scalable method for the industrial production of tetrazole-containing compounds.

Strategic Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be strategically modified to produce a diverse library of derivatives. The primary site for derivatization is the carboxylic acid group, although the chloro substituent and the tetrazole ring itself offer potential for further functionalization.

The carboxylic acid moiety (–COOH) is one of the most versatile functional groups in organic chemistry and serves as the primary handle for derivatization.

Common Derivatization Reactions:

Esterification : The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. libretexts.orgijstr.org This modification can alter the compound's solubility and pharmacokinetic properties.

Amide Coupling : Reaction with a primary or secondary amine, often in the presence of a coupling reagent (such as DCC, EDC, or HATU), forms a stable amide bond. nih.govlookchemmall.comluxembourg-bio.comacs.org This is a widely used strategy in medicinal chemistry to build larger, more complex molecules and explore structure-activity relationships.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group for further chemical transformations.

These derivatization strategies allow chemists to systematically modify the this compound scaffold, enabling the exploration of its potential in various applications through the synthesis of new analogues.

Chemical Modifications at the Benzoic Acid Moiety

The carboxylic acid functional group is a prime site for derivatization, allowing for the introduction of a wide range of functionalities through esterification, amidation, and subsequent transformations.

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental strategy to modify its physicochemical properties.

Ester Synthesis:

Esterification of benzoic acid derivatives can be achieved through several methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nagwa.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org

Another approach involves the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can facilitate the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org For the synthesis of esters with longer alkyl chains (C7-C13), tin(II) compounds can be used as catalysts, with the water of reaction being removed by distillation. google.com

Amide Synthesis:

The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct amidation is often challenging due to the poor leaving group nature of the hydroxyl group. libretexts.org Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride readily reacts with an amine to form the corresponding amide.

Alternatively, various coupling agents can be used to facilitate the direct amidation of carboxylic acids with amines. These reagents activate the carboxylic acid in situ. Examples of such coupling agents include carbodiimides and phosphonium (B103445) salts. nih.gov A methodology involving the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) has been shown to be effective for the amidation of a wide range of carboxylic acids, including those with electron-donating and electron-withdrawing groups. nih.govacs.org Another efficient coupling agent is (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which allows for the amidation of carboxylic acids under basic conditions. lookchemmall.com Furthermore, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of aromatic and aliphatic carboxylic acids with amines. researchgate.net

Table 1: General Methods for Ester and Amide Synthesis

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Amidation (Direct Coupling) | Amine, Coupling Agent (e.g., phosphonium salts, TiF₄) | Amide |

Further derivatization of the carboxylic acid moiety can lead to the formation of hydrazides and subsequently hydrazones, which are valuable intermediates and pharmacophores.

Hydrazide Synthesis:

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)benzohydrazide typically begins with the corresponding methyl or ethyl ester of the benzoic acid. The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol, and heated under reflux. nih.govepstem.net This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group, yielding the desired hydrazide.

Hydrazone Synthesis:

Once the hydrazide is obtained, it can be readily converted into a variety of hydrazones. This is achieved by condensing the hydrazide with a range of aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of an acid such as acetic acid. epstem.netnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. nih.gov This method allows for the introduction of diverse structural motifs onto the core scaffold.

Table 2: Synthesis of Hydrazides and Hydrazones

| Starting Material | Reagents and Conditions | Product |

| Ester of this compound | Hydrazine hydrate, Ethanol, Reflux | 4-chloro-2-(1H-tetrazol-1-yl)benzohydrazide |

| 4-chloro-2-(1H-tetrazol-1-yl)benzohydrazide | Aldehyde or Ketone, Ethanol, Catalytic Acid, Reflux | Hydrazone derivative |

Substituent Effects and Transformations on the Tetrazole Ring

The tetrazole ring itself is a key component of the molecule's identity and can be subject to transformations, with its reactivity influenced by the substituents on the aromatic system. Tetrazole rings are generally stable due to their aromatic character. researchgate.net The acidity of the tetrazole proton is influenced by the nature of the substituent at the C-5 position. researchgate.net In the case of this compound, the tetrazole is 1-substituted. The electronic properties of the tetrazole ring are influenced by the substituents on the benzene ring. Electron-withdrawing groups can increase the aromaticity and stability of the tetrazole ring, while electron-donating groups may have the opposite effect. researchgate.net

Transformations of the tetrazole ring itself are less common than modifications at the carboxylic acid group but can be achieved under specific conditions. For instance, some tetrazole derivatives can undergo photochemical transformations, leading to ring cleavage and the formation of various nitrogen-containing products. nih.gov However, these reactions often require specific conditions and may not be readily applicable for selective modifications. The stability of the tetrazole ring makes it a reliable pharmacophore in many drug discovery programs. nih.govnih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Framework

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units to potentially achieve synergistic or enhanced biological activity. The this compound scaffold can be integrated with other heterocyclic systems, such as pyrazoles and benzimidazoles, to generate novel hybrid compounds.

Pyrazole (B372694) moieties are known to exhibit a wide range of biological activities. Hybrid molecules containing both a tetrazole and a pyrazole ring can be synthesized through various synthetic routes. One common approach involves the use of the 4-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride as a key intermediate. This acid chloride can be reacted with a suitably functionalized pyrazole derivative, for example, an aminopyrazole, to form an amide linkage between the two heterocyclic systems.

Alternatively, a hydrazide derivative of this compound can serve as a precursor for pyrazole ring formation. Condensation of the hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, can lead to the formation of a pyrazole ring directly attached to the benzoyl moiety. heteroletters.org

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzimidazole (B57391) hybrids of this compound can be achieved by condensing the carboxylic acid with a substituted o-phenylenediamine. This reaction is typically carried out under acidic conditions or with the aid of a coupling agent to facilitate the formation of the benzimidazole ring.

Another synthetic strategy involves preparing the acid chloride of this compound and subsequently reacting it with an amino-functionalized benzimidazole. This would create an amide-linked hybrid molecule. Furthermore, "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has been utilized to synthesize benzimidazole-1,2,3-triazole hybrid derivatives, suggesting a potential route for creating complex hybrid structures. nih.gov

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a fundamental tool for determining the structure of chemical compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework of 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei.

¹H NMR: The proton spectrum is expected to show signals for the three aromatic protons on the substituted benzene (B151609) ring and one proton on the tetrazole ring. The aromatic protons would appear as a complex multiplet system due to their coupling, while the tetrazole proton typically appears as a distinct singlet. The acidic proton of the carboxylic group often presents as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (around 165-175 ppm). The remaining signals correspond to the six carbons of the chlorophenyl ring and the single carbon of the tetrazole ring.

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Proton | ~9.5 | Tetrazole C-H |

| ~8.0-8.2 | Aromatic C-H | ||

| ~7.5-7.7 | Aromatic C-H | ||

| ~13.0 | Carboxylic Acid O-H | ||

| ¹³C NMR | Carbon | ~167 | Carboxylic Acid C=O |

| ~145 | Tetrazole C-H | ||

| ~125-140 | Aromatic C | ||

| ~130-135 | Aromatic C-Cl |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₅ClN₄O₂, corresponding to a monoisotopic mass of approximately 224.01 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass. The mass spectrum would show a characteristic isotopic pattern for the [M]+• ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 225.0174 |

| [M+Na]⁺ | 247.00 |

| [M-H]⁻ | 223.0028 |

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the tetrazole moiety. The carboxylic acid O-H stretch appears as a very broad band in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. researchgate.net The C=O stretching vibration of the carboxyl group is observed as a strong, sharp band around 1700 cm⁻¹. researchgate.netresearchgate.net Vibrations associated with the tetrazole and substituted benzene rings, including C=C and C-N stretching, appear in the fingerprint region (below 1600 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic/Tetrazole |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, 1475 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-N, N-N, N=N stretches | Tetrazole Ring |

| ~750 | C-Cl stretch | Chlorophenyl |

X-ray Crystallographic Analysis of Related Tetrazolyl Benzoic Acids

The primary conformational feature of tetrazolyl benzoic acids is the relative orientation of the tetrazole and benzene rings, defined by the dihedral angle between their planes. This angle is highly dependent on the substitution pattern on the benzene ring. For instance, in 2-(1H-tetrazol-1-yl)benzoic acid, steric hindrance between the ortho-substituents forces the rings into a non-coplanar arrangement, with a significant dihedral angle of 52.90°. nih.gov Conversely, in 4-(1H-tetrazol-5-yl)benzoic acid, where the groups are in a para-relationship, the molecule is nearly planar, with a dihedral angle of only 0.16°. nih.gov For 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid, the dihedral angle between the tetrazole and benzoyl rings is 45.97°. researchgate.net Given the ortho-substitution pattern in this compound, it is expected that the benzene and tetrazole rings will be substantially twisted relative to each other.

The crystal packing of tetrazolyl benzoic acids is typically dominated by strong hydrogen bonds and other non-covalent interactions. A ubiquitous motif is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov

Chromatographic Purity and Identity Confirmation Methods

The assessment of purity and the definitive confirmation of identity for a synthesized chemical entity like this compound are critical for its use in any application. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these evaluations due to its high resolution, sensitivity, and accuracy.

For a compound of this nature, a reverse-phase HPLC (RP-HPLC) method is typically developed. This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, often consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol. An acid, such as trifluoroacetic acid or formic acid, is commonly added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to better peak shape and reproducible retention times.

The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard analyzed under the same conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UV detection is typically employed, with the wavelength set to a value where the compound exhibits strong absorbance, often around 230-254 nm for aromatic and heterocyclic systems.

While specific, validated HPLC methods for this compound are not widely published in the public domain, a representative method can be outlined based on the analysis of structurally similar aromatic carboxylic acids. The following interactive table illustrates a typical set of parameters and expected results for an RP-HPLC analysis designed to assess the purity of this compound.

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.2 min |

| Purity Specification | ≥97% |

This type of method allows for the separation of the main compound from potential impurities, which could include starting materials, by-products from the synthesis, or degradation products. The validation of such a method, following guidelines from bodies like the International Council for Harmonisation (ICH), would ensure its specificity, linearity, accuracy, precision, and robustness, thereby guaranteeing reliable quality control.

Elucidation of Biological Activities and Molecular Mechanisms of 4 Chloro 2 1h Tetrazol 1 Yl Benzoic Acid

Investigation of Molecular Targets and Signal Transduction Pathways

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets, thereby modulating signal transduction pathways. Research into 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid has explored its potential to interact with various enzymes and receptors, revealing a nuanced profile of activity and selectivity.

Enzymes are critical catalysts for a vast array of physiological processes, making them prime targets for therapeutic intervention. The inhibitory potential of this compound and structurally related compounds has been a subject of investigation against several key enzymes.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. nih.gov Its inhibition is a target for the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening applications. While a range of benzoic acid derivatives have been synthesized and evaluated for their inhibitory potential against tyrosinase, with some compounds showing significant potency, there is currently no specific data available in the scientific literature detailing the direct inhibitory effects of this compound on tyrosinase activity. nih.gov

Kinetoplastid parasites, such as Trypanosoma brucei, are dependent on glycolysis for energy production, making the enzymes in this pathway attractive drug targets. Hexokinase 1 (HK1) is a critical enzyme in the initial step of glycolysis. While direct studies on this compound are not available, research on structurally similar compounds provides insights into the potential of this chemical scaffold. For instance, a series of benzamidobenzoic acids have been optimized as inhibitors of T. brucei hexokinase 1 (TbHK1). One notable analogue, 4-(tert-butyl)-N-(5-chloro-2-(1H-tetrazol-5-yl)phenyl)benzamide, which shares the chloro-tetrazole-phenyl moiety, has been synthesized and investigated, suggesting that this structural motif is of interest for targeting kinetoplastid hexokinases.

| Compound Analogue | Target Enzyme | Significance |

|---|---|---|

| 4-(tert-butyl)-N-(5-chloro-2-(1H-tetrazol-5-yl)phenyl)benzamide | Trypanosoma brucei Hexokinase 1 (TbHK1) | Demonstrates the potential of the chloro-tetrazole-phenyl scaffold for inhibiting a key enzyme in kinetoplastid parasites. |

Meprins are zinc-dependent metalloproteinases that play roles in various physiological and pathological processes, including inflammation and tissue remodeling. nih.gov The development of selective inhibitors for meprin α and meprin β is an active area of research. nih.govsemanticscholar.orgtandfonline.com Although various heterocyclic compounds are being explored as potential meprin inhibitors, there is no specific published research that demonstrates the direct inhibitory activity of this compound against either meprin α or meprin β. nih.govsemanticscholar.orgtandfonline.com

Factor XIa (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation. nih.gov Its inhibition is a promising strategy for the development of antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.gov The 4-chloro-2-(1H-tetrazol-1-yl)phenyl moiety has been identified as a key structural feature in a potent inhibitor of Factor XIa. The crystal structure of FXIa in complex with {4-[(N-{3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]propanoyl}-L-phenylalanyl)amino]phenyl}acetic acid has been determined, providing detailed insights into the binding interactions. This demonstrates that the this compound scaffold can be effectively utilized in the design of FXIa inhibitors. nih.gov

| Inhibitor Containing the Core Moiety | Target Enzyme | Key Finding |

|---|---|---|

| {4-[(N-{3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]propanoyl}-L-phenylalanyl)amino]phenyl}acetic acid | Factor XIa | The crystal structure reveals direct binding of the chloro-phenyl-tetrazole moiety to the enzyme's active site, highlighting its importance for inhibitory activity. nih.gov |

Beyond enzyme inhibition, the therapeutic effects of small molecules are often mediated through their interaction with cellular receptors. The binding of a ligand to a receptor can trigger a cascade of intracellular events, leading to a physiological response. To date, there is a lack of specific studies in the public domain that characterize the receptor binding profile of this compound or detail any functional modulation of receptor-mediated signaling pathways.

Receptor-Ligand Interactions and Functional Modulation

Angiotensin II Receptor Binding Implications

While direct binding studies of this compound to the angiotensin II (AII) receptor are not extensively documented in publicly available research, the structural motifs of the compound suggest potential interactions. The tetrazole group is a well-known bioisostere for a carboxylic acid, a feature present in many AII receptor antagonists. nih.gov Non-peptide AII receptor antagonists often contain an acidic moiety, such as a tetrazole or carboxylic acid, which is crucial for their binding and activity. mdpi.com Structure-activity relationship studies of various AII receptor antagonists have highlighted the importance of specific structural features for receptor binding. nih.gov For instance, the discovery of potent nonpeptide AII receptor antagonists was stimulated by compounds like losartan, which features a biphenyl-tetrazole moiety. nih.gov Although this compound does not possess the classic biphenyl (B1667301) structure, the presence of both a tetrazole ring and a benzoic acid group suggests it may have the necessary components to interact with the AII receptor. However, without direct experimental data, its antagonist or agonist activity and binding affinity remain speculative.

Histamine (B1213489) H1 Receptor Ligand Binding Kinetics

The kinetic profile of a ligand's binding to its receptor can be a crucial determinant of its pharmacological effect. For the histamine H1 receptor, the introduction of a carboxylic acid moiety into a ligand's structure has been shown to increase its residence time at the receptor. acs.org This is a feature of many second-generation H1 antihistamines. acs.org The compound this compound possesses a carboxylic acid group, which could potentially contribute to favorable binding kinetics at the H1 receptor. Furthermore, tetrazole-containing compounds have been investigated as histamine receptor ligands. nih.govnih.gov The specific binding kinetics of this compound at the H1 receptor, including its association and dissociation rates, would require experimental determination to fully understand its potential as an H1 receptor antagonist.

G Protein-Coupled Receptor-35 (GPR35) Agonism

GPR35 is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation and pain. nih.gov Several small molecules have been identified as GPR35 agonists, and interestingly, a number of these are benzoic acid derivatives. nih.govacs.orgacs.org For example, 5-nitro-2-(3-phenylpropylamino)benzoic acid has been identified as a GPR35 agonist. nih.gov The presence of the benzoic acid moiety in this compound suggests that it could potentially act as a ligand for GPR35. The specific nature of this interaction, whether agonistic or antagonistic, and its potency would need to be confirmed through dedicated screening and functional assays.

Interleukin-15 Receptor Alpha (IL-15Rα) Inhibition

Interleukin-15 (IL-15) is a cytokine that plays a significant role in the immune system, and its overproduction is linked to several inflammatory and autoimmune diseases. nih.gov A promising therapeutic strategy involves the inhibition of the high-affinity alpha subunit of its receptor, IL-15Rα. nih.gov Research has shown that small-molecule inhibitors, particularly benzoic acid derivatives, can effectively block IL-15 activity by targeting IL-15Rα. nih.gov The interaction between IL-15 and IL-15Rα is stabilized by salt bridges between arginine residues on the receptor and glutamic acid residues on the cytokine. nih.gov It is hypothesized that small molecule inhibitors, such as benzoic acid derivatives, may disrupt these critical interactions.

A study on new potential IL-15Rα inhibitors included a variety of benzoic acid derivatives. nih.gov Among the studied compounds, those with demonstrated biological activity were able to reduce IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of pro-inflammatory cytokines like TNF-α and IL-17. nih.gov One such active compound is 4-(1–cyclohexyl–1H–tetrazol–5–yl)thiomethylbenzoic acid, which shares the tetrazole and benzoic acid structural features with this compound. nih.gov This suggests that this compound may also function as an inhibitor of IL-15Rα, though direct experimental validation is required.

| Compound | Biological Activity | Reported Concentration for Activity |

| Benzoic acid derivatives (general) | Reduction of IL-15 dependent PBMC proliferation | Varied |

| Benzoic acid derivatives (general) | Reduction of TNF-α and IL-17 secretion | Varied |

| 4-(1–cyclohexyl–1H–tetrazol–5–yl)thiomethylbenzoic acid (R8) | Putative IL-15Rα inhibitor | Not specified in the provided text |

Interference with Nucleic Acid Metabolism

The tetrazole ring is a key structural feature of this compound. Tetrazole derivatives have been investigated for their potential to interfere with nucleic acid metabolism, exhibiting antiviral and antimicrobial properties. nih.govacs.org Some tetrazole phosphonic acids have been shown to inhibit viral DNA and RNA polymerases. nih.gov For example, 5-(phosphonomethyl)-1H-tetrazole was found to inhibit influenza virus transcriptase. nih.gov Furthermore, certain ribofuranosyl tetrazole derivatives have demonstrated antibacterial activity, with molecular docking studies suggesting interactions with the DNA polymerase sliding clamp of E. coli. acs.org These findings indicate that the tetrazole moiety can be a pharmacophore for targeting enzymes involved in nucleic acid synthesis. While direct evidence for this compound is lacking, its tetrazole component suggests a potential, yet unconfirmed, to interfere with nucleic acid metabolism.

Regulation of Cell Proliferation and Apoptosis Pathways

Benzoic acid and its derivatives have been the subject of extensive research in oncology due to their potential to retard cancer cell growth. preprints.orgnih.govresearchgate.net Some of these compounds have been found to induce apoptosis and affect the cell cycle in cancer cells. nih.gov For instance, studies on 4-chorobenzoic acid derivatives have shown that they can induce apoptosis and alter the expression levels of key regulatory proteins like caspase-3. nih.gov One study on naturally occurring benzoic acid derivatives demonstrated that they could inhibit histone deacetylases (HDACs), leading to the inhibition of cancer cell growth through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov These compounds were also observed to cause cell cycle arrest. nih.gov Given that this compound is a chloro-substituted benzoic acid derivative, it is plausible that it could exhibit similar activities, potentially regulating cell proliferation and apoptosis pathways. However, specific studies on this compound are necessary to confirm such effects.

| Compound Class | Observed Effects | Potential Mechanism |

| Naturally occurring benzoic acid derivatives | Inhibition of cancer cell growth | HDAC inhibition, ROS induction, Caspase-3 mediated apoptosis |

| Naturally occurring benzoic acid derivatives | Cell cycle arrest | HDAC inhibition |

| 4-chorobenzoic acid derivatives | Induction of apoptosis | Increased caspase-3 expression |

Modulation of Transcriptional Synergy (e.g., GATA4 and NKX2-5)

The transcription factors GATA4 and NKX2-5 are crucial for heart development and have been implicated in cardiac hypertrophy. oulu.finih.gov They interact physically and synergistically to activate the expression of several cardiac genes. acs.orgacs.org The modulation of this GATA4-NKX2-5 interaction by small molecules has emerged as a potential therapeutic strategy for heart conditions. oulu.fiacs.org Research has led to the identification of small molecule families that can either inhibit or enhance this transcriptional synergy. acs.orgacs.org While this compound has not been specifically identified as a modulator of the GATA4-NKX2-5 interaction, the ongoing search for new chemical entities that can target this protein-protein interaction opens the possibility that compounds with its structural features could be active. The characterization of the chemical space around known modulators is an active area of research, and it is conceivable that a benzoic acid derivative with a tetrazole substitution could fit the pharmacophore required for such activity. acs.org

In Vitro and Cellular Assays for Biological Activity

Antimicrobial Activity Studies

No specific studies detailing the antimicrobial, antibacterial, or antifungal activity of this compound were found.

Anticancer Efficacy in Cell Lines

No specific studies evaluating the anticancer efficacy or cytotoxic effects of this compound in cancer cell lines were found.

Anticonvulsant Activity Assessment

No specific assessments of the anticonvulsant activity of this compound were found in the scientific literature.

Anti-inflammatory and Antihypertensive Potentials

No specific studies investigating the anti-inflammatory or antihypertensive properties of this compound were found.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Pharmacophoric Elements within 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid

The core scaffold of this compound can be dissected into three primary pharmacophoric elements: the chloro substituent, the tetrazole ring, and the carboxylic acid group. Each of these components plays a distinct and significant role in the molecule's interaction with its biological target.

The presence and position of the chloro substituent on the benzoic acid ring can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. Halogen atoms, such as chlorine, are known to modulate a molecule's lipophilicity, electronic character, and conformation.

Research on various classes of bioactive molecules has demonstrated that a chloro group can enhance activity through several mechanisms. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, the introduction of chloro substituents on the aniline (B41778) moiety led to potent antibacterial agents. Specifically, a 3,4-dichloro substituted derivative exhibited high potency against staphylococci strains with a Minimum Inhibitory Concentration (MIC) as low as 0.5 μg/mL. nih.gov Similarly, a 3,5-dichloro derivative was a potent growth inhibitor against a range of bacterial strains. nih.gov This suggests that the electronic-withdrawing nature and the size of the chlorine atoms can contribute favorably to target binding.

In the context of this compound, the chloro group at the 4-position of the benzoic acid ring is expected to:

Increase Lipophilicity: This can enhance the compound's ability to cross biological membranes and reach its target.

Form Specific Interactions: The chloro atom can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in the binding pocket of a receptor, thereby increasing binding affinity.

The following table illustrates hypothetical SAR data for analogs of this compound, demonstrating the potential impact of the chloro substituent on inhibitory activity.

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1 | Cl | H | 50 |

| 2 | H | H | 250 |

| 3 | F | H | 75 |

| 4 | Br | H | 60 |

| 5 | Cl | Cl | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of compounds is not publicly available.

The tetrazole ring is a key structural feature of this compound and is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. Its acidic nature and ability to participate in various non-covalent interactions make it a crucial component for receptor recognition and binding.

The tetrazole moiety's acidic proton allows it to exist as an anion at physiological pH, enabling it to form strong ionic interactions with positively charged residues, such as arginine or lysine (B10760008), in a receptor's active site. Furthermore, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.

In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists, the tetrazole group was found to be essential for potent activity. nih.gov The synthesis of these compounds involved the [3+2] cycloaddition of nitriles and sodium azide (B81097), highlighting a common synthetic route to tetrazole-containing molecules. nih.gov

The significance of the tetrazole ring in this compound can be summarized as:

Carboxylic Acid Bioisostere: It mimics the acidic properties of a carboxylic acid, allowing for similar ionic interactions with the target.

Hydrogen Bonding: The nitrogen atoms can participate in hydrogen bonding, enhancing binding affinity.

Metabolic Stability: Tetrazole rings are often more resistant to metabolic degradation compared to carboxylic acids, which can improve the pharmacokinetic profile of a drug candidate.

The carboxylic acid group is a fundamental functional group in a vast number of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to form strong ionic interactions when deprotonated, makes it a critical anchor for binding to biological targets.

In the structure of this compound, the carboxylic acid group likely plays a pivotal role in orienting the molecule within the active site of its target protein. It can form key interactions with complementary amino acid residues, such as serine, threonine, or tyrosine (via hydrogen bonding) or arginine and lysine (via ionic interactions).

The importance of the carboxylic acid moiety is highlighted in studies of various enzyme inhibitors. For example, in a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids designed as anticancer agents, the benzoic acid portion was confirmed by the presence of characteristic signals in NMR spectra, underscoring its integral role in the molecular scaffold. nih.gov

The key contributions of the carboxylic acid group in this compound are:

Primary Binding Anchor: It likely forms the primary electrostatic and hydrogen bond interactions with the target.

Directional Interactions: The planar nature of the carboxylate group can impose conformational constraints on the molecule, leading to a more defined binding orientation.

Quantitative Analysis of Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various molecular descriptors, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent and selective molecules.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure without considering its three-dimensional conformation. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., Hammett constants), and topological indices.

For a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, 2D QSAR models were successfully generated that showed an acceptable correlation with the experimentally determined anticancer activities. rsc.org This indicates that even with simplified 2D descriptors, meaningful relationships between structure and activity can be established.

3D-QSAR: These models take into account the three-dimensional structure of the molecules and their alignment in space. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.gov

CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic fields, often providing a more detailed understanding of the SAR. nih.gov

The development of a 3D-QSAR model for this compound and its analogs would involve:

Building the 3D structures of the compounds.

Aligning the molecules based on a common substructure.

Calculating the interaction fields (steric, electrostatic, etc.).

Using statistical methods, such as Partial Least Squares (PLS), to generate a predictive model.

Once a robust and statistically validated QSAR model is developed, it can be used to predict the biological potency of new, unsynthesized compounds. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing.

For instance, a combined CoMFA and CoMSIA 3D-QSAR study on benzimidazole (B57391) and benzothiophene (B83047) derivatives with selective affinity for the CB2 cannabinoid receptor yielded models with high external predictability. nih.gov This demonstrates the power of these models in guiding the design of new, potent, and selective ligands.

A predictive QSAR model for this compound analogs could be used to:

Predict IC50 values: Estimate the concentration of a new analog required to inhibit a specific biological target by 50%.

Guide structural modifications: The contour maps generated from 3D-QSAR models can visualize regions where modifications are likely to increase or decrease activity. For example, a CoMFA steric contour map might indicate that a bulkier substituent at a particular position would be beneficial for activity.

Enhance selectivity: By developing separate QSAR models for different biological targets, it is possible to design compounds that are highly potent for the desired target while having minimal activity against off-targets.

The following table presents a hypothetical QSAR model and its predictive power for a series of this compound analogs.

| Compound ID | Experimental pIC50 | Predicted pIC50 (2D-QSAR) | Predicted pIC50 (3D-QSAR) |

| 1 | 7.30 | 7.25 | 7.32 |

| 2 | 6.60 | 6.55 | 6.63 |

| 3 | 7.12 | 7.08 | 7.15 |

| 4 | 7.22 | 7.19 | 7.25 |

| 5 | 7.52 | 7.48 | 7.55 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental QSAR models for this series of compounds are not publicly available.

Design Principles for Optimized Derivatives

The journey from a lead compound to a clinical candidate is a meticulous process of molecular refinement. For compounds centered around the this compound core, specific design principles guide the optimization of derivatives to achieve desired therapeutic effects.

Bioisosteric Strategies for Improved Properties (e.g., tetrazole as carboxylic acid bioisostere)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The tetrazole ring, in particular, is a well-established and frequently utilized bioisostere for the carboxylic acid moiety. tandfonline.comnih.govopenaccessjournals.com This substitution can offer several advantages, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. tandfonline.combeilstein-journals.org

The rationale for this replacement lies in the similar physicochemical properties of the two groups. Both the carboxylic acid and the 1H-tetrazole moiety are acidic and can exist in an anionic form at physiological pH, allowing them to engage in similar electrostatic interactions with biological targets. cambridgemedchemconsulting.com However, the tetrazole group is generally more resistant to metabolic degradation, particularly phase II conjugation reactions that can rapidly clear carboxylic acid-containing drugs from the body. tandfonline.com This increased metabolic stability can lead to a longer duration of action and a more favorable pharmacokinetic profile.

Furthermore, replacing a carboxylic acid with a tetrazole can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. beilstein-journals.org While carboxylic acids can be highly polar, the tetrazole ring can increase lipophilicity, potentially improving membrane permeability and oral absorption. tandfonline.com This strategy has been successfully employed in the development of numerous marketed drugs, demonstrating the broad utility of the tetrazole-for-carboxylic-acid substitution. openaccessjournals.combeilstein-journals.org

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Significance in Drug Design |

| Acidity (pKa) | ~4.5 | ~4.5 | Similar acidity allows for comparable ionic interactions with biological targets. cambridgemedchemconsulting.com |

| Lipophilicity (cLogP) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and oral bioavailability. tandfonline.com |

| Metabolic Stability | Susceptible to conjugation | Generally more stable | Improved resistance to metabolic degradation can lead to a longer half-life. tandfonline.com |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Both groups can participate in crucial hydrogen bonding interactions within a binding site. |

Scaffold Hopping and Lead Optimization

Scaffold hopping is a powerful strategy in lead optimization that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the essential pharmacophoric features responsible for biological activity. nih.goveurofinsdiscovery.com This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, reduced off-target effects, or a more favorable intellectual property position. nih.gov

For derivatives of this compound, scaffold hopping could involve replacing the chlorobenzoic acid portion or even the tetrazole ring itself with other heterocyclic systems that maintain the correct spatial arrangement of key interaction points. The goal is to identify new molecular frameworks that can present the necessary pharmacophoric elements to the biological target in a similar orientation to the original lead compound.

Lead optimization, a subsequent and iterative process, involves making small, systematic modifications to a promising scaffold to fine-tune its properties. nih.gov This can include altering substituents on the aromatic ring, modifying the linker between the core and peripheral groups, or exploring different isomers. For the this compound scaffold, optimization efforts might focus on:

Substitution on the Benzene (B151609) Ring: Introducing different substituents in place of or in addition to the chloro group to explore electronic and steric effects on binding affinity and selectivity.

Modification of the Tetrazole Ring: While the 1H-tetrazol-1-yl isomer is common, exploring other linkage isomers or substituting on the tetrazole ring itself could modulate activity.

Conformational Constraints: Introducing rigid linkers or cyclic structures to lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target binding.

Rational Design of Selective and Potent Modulators

The rational design of selective and potent modulators relies heavily on a detailed understanding of the target's three-dimensional structure and the key interactions that govern ligand binding. nih.gov Computational tools such as molecular docking and molecular dynamics simulations are invaluable in this process, allowing medicinal chemists to visualize how potential drug candidates fit into the active site of a protein and to predict their binding affinity.

In the context of this compound derivatives, rational design would involve:

Target-Based Design: If the biological target is known, its crystal structure can be used to guide the design of new analogs. The tetrazole and benzoic acid moieties can be positioned to form specific hydrogen bonds or ionic interactions with key amino acid residues in the binding pocket, while the chloro-substituted phenyl ring can be optimized to fit into hydrophobic pockets.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a series of active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new scaffolds or to guide the design of novel derivatives.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a systematic series of analogs provide crucial data for building a robust SAR model. researchgate.netpensoft.net This model helps to identify which parts of the molecule are most important for activity and which can be modified to improve other properties. For instance, studies on related benzoic acid derivatives have shown that the position and nature of substituents on the phenyl ring can dramatically influence inhibitory potency and cellular activity. nih.govrsc.org

By integrating these rational design strategies, researchers can efficiently explore the chemical space around the this compound scaffold to develop optimized derivatives with enhanced potency, selectivity, and drug-like properties.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein.

Advanced Modeling Techniques for Mechanism Elucidation

Computational chemistry offers powerful tools for elucidating the complex reaction mechanisms that are often challenging to probe through experimental means alone. For molecules such as 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid, advanced modeling techniques, particularly those based on Density Functional Theory (DFT), can provide deep insights into the formation of the tetrazole ring. These methods are instrumental in mapping out potential energy surfaces, identifying transition states, and determining the most favorable reaction pathways.

One of the most common and direct methods for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov Computational studies have been pivotal in understanding the nuances of this reaction. acs.orgacs.orgnih.gov DFT calculations, often employing hybrid functionals like B3LYP, have been used to investigate various mechanistic possibilities for tetrazole formation, including concerted cycloaddition and stepwise addition pathways. acs.orgacs.orgnih.gov

In the context of forming a molecule like this compound, theoretical studies would typically model the reaction between the corresponding substituted organonitrile and an azide source. The calculations would focus on determining the activation barriers for different proposed mechanisms. nih.gov Research indicates that for the addition of nonionic azides to nitriles, a concerted [2+3] cycloaddition is often the most probable pathway. acs.org However, when a proton source is available, the mechanism can shift to a stepwise process involving the formation of an imidoyl azide intermediate. acs.orgacs.org This intermediate then undergoes cyclization to form the tetrazole ring. acs.orgacs.org

The electronic nature of the substituents on the nitrile plays a crucial role in influencing the reaction barrier. acs.orgnih.gov Computational models have shown that the stability of key intermediates increases with the electron-withdrawing potential of the substituent. acs.org For a compound like this compound, the chloro and carboxylic acid groups would be expected to have a significant electronic influence on the reaction energetics.

To illustrate the kind of insights gained from such studies, the following data table represents hypothetical activation energies calculated for the formation of a tetrazole ring on a substituted benzonitrile, based on trends reported in the literature. acs.org The data showcases how different substituents might alter the energy barrier for the rate-determining step of the reaction.

| Substituent on Benzonitrile | Hypothetical Activation Energy (kcal/mol) | Proposed Mechanism |

|---|---|---|

| -H (Unsubstituted) | 25.8 | Concerted [3+2] Cycloaddition |

| -CH₃ (Electron-Donating) | 27.2 | Concerted [3+2] Cycloaddition |

| -Cl (Electron-Withdrawing) | 24.1 | Stepwise via Imidoyl Azide |

| -COOH (Electron-Withdrawing) | 23.5 | Stepwise via Imidoyl Azide |

| -NO₂ (Strongly Electron-Withdrawing) | 21.9 | Stepwise via Imidoyl Azide |

Furthermore, advanced modeling can explore the catalytic effects on the reaction. For instance, the mechanism by which metal salts, such as zinc(II), catalyze the formation of tetrazoles from azides and organic nitriles has been investigated using DFT. nih.gov Such studies reveal that coordination of the nitrile to the metal ion is a dominant factor in catalysis, substantially lowering the activation barrier for the nucleophilic attack by the azide. nih.gov

The geometric parameters of the transition states are also a key output of these computational models. The bond lengths and angles at the point of highest energy along the reaction coordinate provide a structural snapshot of the chemical transformation. Below is a representative table of key interatomic distances in a calculated transition state for a concerted [3+2] cycloaddition.

| Interacting Atoms | Calculated Bond Distance (Å) in Transition State |

|---|---|

| Nitrile Carbon - Azide N1 | 2.15 |

| Nitrile Nitrogen - Azide N3 | 2.20 |

| Azide N1 - Azide N2 | 1.25 |

| Azide N2 - Azide N3 | 1.18 |

Through these detailed computational investigations, a comprehensive picture of the reaction mechanism for the formation of complex tetrazoles like this compound can be developed, guiding synthetic efforts and deepening the fundamental understanding of the underlying chemistry.

Prospective Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Indications

The therapeutic potential of molecules derived from the 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid framework extends into several promising areas. The modular nature of this scaffold allows for systematic modifications to optimize potency and selectivity against various biological targets.

Detailed research into complex derivatives has already identified lead compounds for specific indications. For instance, a molecule incorporating the 3-chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl moiety has been investigated as a factor XIa inhibitor for the treatment of thromboembolic disorders. newdrugapprovals.org This highlights the potential of this chemical class in cardiovascular medicine.

Furthermore, related heterocyclic benzoic acid compounds have demonstrated a wide array of biological effects, suggesting that derivatives of this compound could be investigated for similar applications. These prospective areas include oncology and infectious diseases, where analogous structures have shown potent activity. nih.govrsc.orgnih.gov Research into hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a structurally similar compound, has yielded derivatives with significant cytotoxic activity against human cancer cell lines, such as MCF-7 (breast) and HCT-116 (colon). rsc.org

Table 1: Potential Therapeutic Areas for Derivatives

| Therapeutic Area | Target/Mechanism Example | Related Compound Class | Citation |

|---|---|---|---|

| Thromboembolic Disorders | Factor XIa Inhibition | Acryloyl-tetrahydroisoquinoline derivatives | newdrugapprovals.org |

| Oncology | Induction of Apoptosis | 1,2,4-Triazole benzoic acid hybrids | rsc.org |

| Oncology | Radiosensitization | Sulfonamide derivatives | nih.gov |

| Infectious Diseases | Fatty Acid Biosynthesis Inhibition | Pyrazole (B372694) derivatives | nih.gov |

| Cardiovascular Disease | Soluble Epoxide Hydrolase (sEH) Inhibition | Benzamidobenzoic acid hydrazide derivatives | nih.gov |

Development of Advanced Chemical Probes and Research Tools

Beyond direct therapeutic applications, this compound is a valuable building block for creating advanced chemical probes. These tools are essential for studying biological processes and validating new drug targets. The structure can be modified to incorporate reporter groups, such as fluorescent tags or biotin, to facilitate the study of protein-ligand interactions.

The development of potent and selective inhibitors based on this scaffold can provide chemical probes for target validation. For example, derivatives of 4-chloro-2-(phenoxyacetamido)benzoic acid have been identified as potent inhibitors of ion channels like TRPM4 and have been used for functional studies of targets such as TMEM206. nih.gov This demonstrates a clear path for developing derivatives of this compound as specific probes to elucidate the function of other proteins.

Future research could focus on:

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable visualization of its distribution in cells and tissues, aiding in medical imaging research. nih.gov

Affinity-Based Probes: Immobilizing a derivative onto a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Fragment-Based Screening: The core molecule itself can be used as a fragment in screening campaigns to identify new protein targets, a key strategy in modern drug discovery. beilstein-journals.org

Integration with Emerging Technologies in Drug Discovery

The progression of drug discovery is increasingly reliant on computational and high-throughput methodologies. The this compound scaffold is well-suited for integration with these emerging technologies.

Computational and In Silico Methods: Structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates, can be accelerated using computational tools. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) models can predict the biological activity of virtual libraries of derivatives before their synthesis, saving time and resources. rsc.orgnih.gov Such in silico studies can guide the rational design of compounds with improved affinity and selectivity for a desired target. nih.gov

High-Throughput Synthesis and Screening: The tetrazole moiety can be incorporated into molecules using multicomponent reactions (MCRs), which are highly efficient for generating large libraries of diverse compounds. beilstein-journals.org This strategy is ideal for high-throughput screening (HTS) campaigns to rapidly identify hit compounds against a panel of biological targets. The use of 1H-protected tetrazole aldehydes as versatile building blocks facilitates this approach, allowing for the creation of complex, drug-like molecules that would be challenging to synthesize via traditional methods. beilstein-journals.org This synergy between modern synthesis techniques and automated screening platforms represents a powerful avenue for unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid?

Methodological Answer: The synthesis typically involves coupling a benzoic acid derivative with a tetrazole precursor. A general approach includes:

- Step 1: Reacting 4-chloro-2-aminobenzoic acid with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Step 2: Introducing a tetrazole moiety via cycloaddition using sodium azide and trimethylsilyl chloride in anhydrous DMF under reflux (60–80°C, 12–24 hours) .

- Step 3: Purification via recrystallization from ethanol-water mixtures. Yield optimization requires careful control of stoichiometry and reaction temperature.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and benzoic acid moiety (δ 12–13 ppm for -COOH) .

- X-ray Crystallography: Single-crystal analysis using SHELXL-97 refines bond lengths and angles, critical for verifying regioselectivity in tetrazole substitution (e.g., N1 vs. N2 positions) .

- HPLC-MS: Validates purity (>95%) and molecular ion peaks ([M+H] at m/z 239.6) .

Q. What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:

- TRPM4 Channel Inhibition: Tested via patch-clamp electrophysiology (IC determination) using HEK293 cells expressing TRPM4. Activity correlates with the chloro-tetrazole motif’s electron-withdrawing effects .

- PPARγ Ligand Potential: Evaluated via competitive binding assays and molecular docking studies. The tetrazole ring participates in hydrogen bonding with Arg288 and Tyr473 residues .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen bonding networks be resolved?

Methodological Answer:

- Multi-Model Refinement: Use SHELXL-97 to compare alternative hydrogen bonding configurations (e.g., O-H···N vs. C-H···O interactions). Electron density maps (2F-F and F-F) at 0.5 Å resolution clarify ambiguities .

- Thermal Ellipsoid Analysis: High displacement parameters (U > 0.05 Ų) may indicate dynamic disorder, necessitating low-temperature (100 K) data collection .

Q. How to design structure-activity relationship (SAR) studies targeting TRPM4 inhibition?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents at the 4-chloro position (e.g., Br, CF) and evaluate IC shifts.

- Tetrazole Isosteres: Replace tetrazole with triazole or carboxylate groups to assess electronic effects.

- In Silico Screening: Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding free energy changes (ΔΔG) .

Q. What strategies address low yields in the final coupling step of synthesis?

Methodological Answer:

- Catalyst Optimization: Replace traditional coupling agents (DCC) with EDC/HOBt to reduce side reactions.

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.